molecular formula C₁₉H₂₆O₃ B1663486 alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone CAS No. 102271-49-8

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

Cat. No.: B1663486
CAS No.: 102271-49-8
M. Wt: 302.4 g/mol
InChI Key: DFPYHQJPGCODSB-UKTHLTGXSA-N
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Mechanism of Action

Target of Action

KME-4, also known as alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone, PGS-IN-1, or (3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one, primarily targets the Interleukin-1 receptor-associated kinase 1 and 4 (IRAK1/4) complex . IRAK1/4 is a critical signaling node activated in dysregulated innate immune signaling pathways, particularly in hematologic malignancies such as myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) .

Mode of Action

KME-4 interacts with its targets, IRAK1 and IRAK4, to inhibit their function . This inhibition is believed to suppress leukemic stem/progenitor cell (LSPC) function and induce differentiation . KME-4 exhibits superior potency and therapeutic efficacy compared to IRAK4 inhibitor compounds in both FLT3 wildtype and FLT3 mutant settings .

Biochemical Pathways

KME-4 affects the Toll-like receptor (TLR) and interleukin 1 receptor (IL-1R) pathways, which converge at IRAK1/4 . By inhibiting IRAK1/4, KME-4 disrupts these pathways, leading to changes in the innate immune response . This disruption is believed to suppress malignant hematopoiesis .

Pharmacokinetics

The pharmacokinetics of KME-4 are currently under investigation. It is known that KME-0584, a highly potent IRAK1/IRAK4/panFLT3 inhibitor, exhibits superior potency and therapeutic efficacy compared to IRAK4 inhibitor compounds . KME-0584 exhibits >100-fold selectivity vs. 89% of the Kinome, with an IC50 of 23, <1.29, and <0.5nM at IRAK1, IRAK4, and FLT3 respectively .

Result of Action

The inhibition of IRAK1/4 by KME-4 leads to the suppression of LSPC function and the induction of differentiation . This results in a decrease in malignant hematopoiesis, offering a new therapeutic approach for hematologic malignancies .

Biochemical Analysis

Biochemical Properties

KME-4 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of KME-4 is with the interleukin-1 receptor-associated kinase (IRAK) family, particularly IRAK1 and IRAK4. These kinases are essential components of the innate immune response and are involved in the signaling pathways that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). KME-4 inhibits the activity of both IRAK1 and IRAK4, thereby suppressing the NF-κB signaling pathway . This inhibition is significant because overactivity of NF-κB is implicated in various inflammatory and autoimmune diseases.

Cellular Effects

KME-4 exerts several effects on different types of cells and cellular processes. In immune cells, such as macrophages and dendritic cells, KME-4 inhibits the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines . This effect is crucial in controlling excessive inflammatory responses. Additionally, KME-4 has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in leukemic cells, KME-4 inhibits the function of leukemic stem/progenitor cells, thereby reducing their proliferation and promoting differentiation . This effect is particularly relevant in the context of hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).

Molecular Mechanism

The molecular mechanism of KME-4 involves its binding interactions with IRAK1 and IRAK4. By inhibiting these kinases, KME-4 disrupts the signaling cascade that leads to the activation of NF-κB . This inhibition prevents the transcription of genes involved in inflammatory responses. Additionally, KME-4 has been shown to affect other signaling pathways, such as the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which converge on NF-κB . The dual inhibition of IRAK1 and IRAK4 by KME-4 provides a more comprehensive suppression of these pathways, making it a potent anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of KME-4 have been observed to change over time. Studies have shown that KME-4 is stable under various conditions and maintains its inhibitory activity over extended periods . The long-term effects of KME-4 on cellular function have also been studied. In vitro and in vivo studies have demonstrated that prolonged exposure to KME-4 can lead to sustained suppression of inflammatory responses and a reduction in leukemic cell proliferation . These findings suggest that KME-4 has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of KME-4 vary with different dosages in animal models. Studies have shown that low to moderate doses of KME-4 effectively inhibit the activity of IRAK1 and IRAK4, leading to a reduction in inflammatory responses and leukemic cell proliferation . At higher doses, KME-4 may exhibit toxic or adverse effects. For instance, high doses of KME-4 have been associated with hepatotoxicity and other adverse effects in animal models . Therefore, careful dosage optimization is essential for the therapeutic use of KME-4.

Metabolic Pathways

KME-4 is involved in several metabolic pathways, particularly those related to inflammation and immune responses. The compound interacts with enzymes and cofactors involved in the NF-κB signaling pathway, such as IRAK1 and IRAK4 . Additionally, KME-4 affects metabolic flux and metabolite levels by modulating the activity of these enzymes. The inhibition of IRAK1 and IRAK4 by KME-4 leads to a decrease in the production of pro-inflammatory cytokines and other metabolites associated with inflammation .

Transport and Distribution

The transport and distribution of KME-4 within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that KME-4 is efficiently transported into cells, where it accumulates in the cytoplasm and interacts with its target enzymes . The distribution of KME-4 within tissues is influenced by its binding to plasma proteins and other cellular components. This binding affects the localization and accumulation of KME-4, thereby modulating its activity and function .

Subcellular Localization

KME-4 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IRAK1 and IRAK4 . Additionally, KME-4 may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that KME-4 exerts its effects at the appropriate sites within the cell, thereby enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

KME 4 can be synthesized through a Wittig condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and triphenylphosphorenylidene butyrolactone in hot dimethyl sulfoxide (DMSO) . The reaction involves the formation of a ylide intermediate, which then reacts with the aldehyde to form the desired product.

Industrial Production Methods

The industrial production of KME 4 involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

KME 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

KME 4 has a wide range of scientific research applications, including:

Properties

IUPAC Name

(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPYHQJPGCODSB-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83677-24-1
Record name KME 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

In 150 ml of dimethyl sulfoxide (DMSO) were dissolved 18 g of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 27 g of α-triphenylphosphoranylidene-γ-butyrolactone, and the reaction was carried out at 80° C. on a hot water bath with stirring for 20 hours. After the completion of the reaction, 800 ml of chloroform was added to the cooled reaction mixture, and the resulting mixture washed 5 times with the same volume of water to remove the solvent DMSO. The chloroform layer was separated and concentrated to dryness under reduced pressure to remove the chloroform. The residue was crystallized by addition of ethanol and further recrystallized from ethanol to afford 18 g of α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone. To 100 ml of aqueous 1 N sodium hydroxide was added 1.5 g of α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone, and the hydrolysis reaction was carried out at 90°~100° C. in an oil bath with stirring in an atmosphere of nitrogen for one hour. After the completion of the reaction, 10% of sulfuric acid was added gradually to the cooled reaction mixture for acidification, whereupon precipitates were formed. The precipitates were collected by filtration and washed sufficiently with water. The precipitates were dissolved in benzene to effect crystallization, affording 1.0 g of the desired Compound I.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 2
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 3
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 4
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 5
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 6
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

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